2-叔丁基-6-氯苯酚

描述

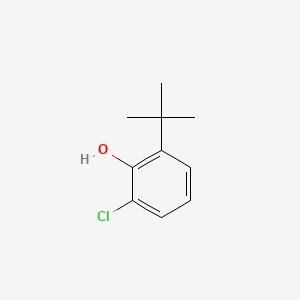

2-tert-Butyl-6-chlorophenol, also known as Chlorothymol, is a chemical compound with the molecular formula C10H13ClO. It is a white crystalline solid that has a characteristic thyme-like odor. It can be prepared by acid-catalyzed alkylation of phenol with isobutene .

Synthesis Analysis

The synthesis of 2-tert-Butyl-6-chlorophenol involves the reaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride . Vapor phase catalytic methylation with methanol of 2-tert-butylphenol at the temperature 280–300°C proceeds selectively with formation of 6-tert .Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-6-chlorophenol is characterized by 1H NMR spectra, thermogravimetric analysis, and Fourier transform infrared spectra (FT-IR) . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Chemical Reactions Analysis

The chemical reactions involving 2-tert-Butyl-6-chlorophenol include the deprotonation of tert-butyl hydroperoxide (TBHP) with the base (MOH) in the aqueous phase, a homogeneous and slightly exothermic reaction .Physical And Chemical Properties Analysis

2-tert-Butyl-6-chlorophenol is a colorless oil that dissolves in basic water . The Brunauer–Emmett–Teller (BET) surface area (SBET) of PS-2, 6-DTBP was greatly increased to 623 m2/g, while the average pore size was sharply reduced to 7.0 nm .科学研究应用

Environmental Science: Groundwater Remediation

2-tert-Butyl-6-chlorophenol has been studied for its role in the degradation of chlorophenols in aqueous solutions, which are toxic pollutants often found in groundwater . The compound is used to activate persulfate, which in turn degrades chlorophenols, thus showing promise for groundwater remediation.

Analytical Chemistry: Chromatography

In analytical chemistry, 2-tert-Butyl-6-chlorophenol can be used as a standard or reference compound in chromatographic analysis to identify and quantify phenolic compounds in various samples .

Medical Research: Antimicrobial Properties

Known as Chlorothymol, this compound is a chlorinated derivative of thymol and has been used in medical research for its antimicrobial properties. It’s studied for potential use in preventing microbial contamination in medical settings.

Industrial Processes: Chemical Synthesis

2-tert-Butyl-6-chlorophenol serves as an intermediate in the synthesis of other chemicals. It’s used in the production of antioxidants and other compounds that are integral to industrial processes .

Polymer Science: Antioxidant in Polymers

This compound is investigated for its antioxidative properties when incorporated into polymers. It helps in preventing the oxidative degradation of polymers, thus extending their lifespan and utility .

Agricultural Chemistry: Pesticide Production

In agriculture, 2-tert-Butyl-6-chlorophenol is used as a raw material in the synthesis of pesticides. Its role in protecting crops from pests is vital for increasing agricultural productivity .

Food Industry: Food Safety

Though not directly used in food, its derivatives, like BHT (butylated hydroxytoluene), are widely used as food additives to preserve freshness. The safety and breakdown products of such compounds are of interest in food science research .

Organic Synthesis: Reactions at the Benzylic Position

The compound is relevant in organic synthesis, particularly in reactions occurring at the benzylic position, which is a key step in synthesizing various organic molecules .

安全和危害

未来方向

The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol . As a heterogeneous antioxidant with free radical scavenger, PS-2, 6-DTBP can be conveniently separated from the liquid phase and is environment friendly, showing promising potential in solid antioxidant field .

作用机制

Target of Action

It is known that phenolic compounds, such as 2-tert-butyl-6-chlorophenol, often interact with proteins and enzymes, altering their function .

Mode of Action

The mode of action of 2-tert-Butyl-6-chlorophenol involves interactions with its targets, leading to changes in their function. Phenolic compounds can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can alter the structure and function of target molecules, leading to changes in biological processes.

Biochemical Pathways

The tert-butyl group is known to exhibit unique reactivity patterns, influencing various chemical transformations and biodegradation pathways .

Pharmacokinetics

It is known that phenolic compounds are generally well-absorbed and can be metabolized by various enzymatic processes .

Result of Action

Phenolic compounds can have various effects, such as altering protein function, disrupting cell membranes, and modulating signal transduction pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-tert-Butyl-6-chlorophenol. For instance, its solubility in water and organic solvents can affect its distribution and bioavailability . Additionally, factors such as pH and temperature can influence its reactivity and stability .

属性

IUPAC Name |

2-tert-butyl-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHJDCKSYYGMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308309 | |

| Record name | 2-tert-Butyl-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyl-6-chlorophenol | |

CAS RN |

4237-37-0 | |

| Record name | Phenol, 2-tert-butyl-6-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-Butyl-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)